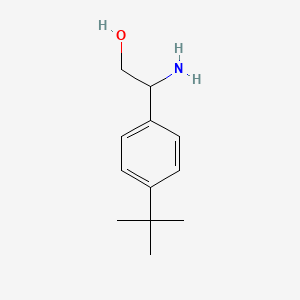![molecular formula C24H24N2O3S B2887249 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-52-1](/img/new.no-structure.jpg)
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Wirkmechanismus
Target of Action
The primary target of this compound is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
The compound acts as an inhibitor of PDE4 . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP levels can lead to a variety of downstream effects depending on the specific cell type and the signaling pathways involved.
Biochemical Pathways
Increased levels of cAMP can affect multiple biochemical pathways. One key pathway is the cAMP-dependent pathway , where cAMP acts as a secondary messenger to activate protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function . In the context of PDE4 inhibition, this can lead to a reduction in the production of pro-inflammatory cytokines, such as TNF-α .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels can have a variety of effects at the molecular and cellular level. For instance, it has been shown to result in a dose-dependent inhibition of TNF-α , a pro-inflammatory cytokine. This suggests that the compound could have potential anti-inflammatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides . The reaction conditions often include heating under reflux in solvents such as butanol or xylene, with the presence of bases like sodium methoxide to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[2,3-d]pyrimidine-2,4-diol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also have a fused heterocyclic system and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the ethoxyphenyl and methylbenzyl groups contributes to its unique pharmacological profile .
Eigenschaften
CAS-Nummer |
689752-52-1 |
|---|---|
Molekularformel |
C24H24N2O3S |
Molekulargewicht |
420.53 |
IUPAC-Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3S/c1-5-29-20-12-10-19(11-13-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-9-7-6-8-15(18)2/h6-13H,5,14H2,1-4H3 |
InChI-Schlüssel |
UEKFKKRVUSUXKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC(=C3C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)
![(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2887170.png)



![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)
![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)


